3,4-dihydro-2H-pyran-5-carboxylic acid
Overview
Description
3,4-Dihydro-2H-pyran-5-carboxylic acid is a chemical compound that is part of the dihydropyran family, characterized by a six-membered oxygen-containing heterocycle. While the specific compound "3,4-dihydro-2H-pyran-5-carboxylic acid" is not directly mentioned in the provided papers, related compounds such as dihydropyran-2-carboxylic acid and 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid are discussed, which can provide insights into the chemistry of the compound .
Synthesis Analysis
The synthesis of related dihydropyran carboxylic acids involves various strategies. For instance, dihydropyran-2-carboxylic acid has been used as a bifunctional linker in the solid-phase synthesis of peptide alcohols, demonstrating its utility in peptide chemistry . Additionally, the synthesis of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid involved single crystal X-ray diffraction analysis, indicating a method for determining the structure of such compounds post-synthesis .
Molecular Structure Analysis
The molecular structure of dihydropyran derivatives is characterized by a six-membered ring with one oxygen atom. The structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was confirmed by X-ray diffraction, revealing the existence of the molecule as an endo isomer and the crystal as a racemate of two enantiomeric endo stereomers . This suggests that 3,4-dihydro-2H-pyran-5-carboxylic acid may also exhibit stereoisomerism.
Chemical Reactions Analysis
Dihydropyran carboxylic acids can participate in various chemical reactions. For example, the synthesis of novel bifunctional linkers like dihydropyran-2-carboxylic acid for peptide alcohol synthesis indicates that these compounds can react with amino alcohols and amine resins . Furthermore, the reactivity of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates with different reagents suggests that dihydropyran carboxylic acids could be versatile intermediates for synthesizing diverse carbo- and heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyran carboxylic acids can be inferred from related compounds. For instance, the stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters was assessed through half-wave potentials, indicating that electron-donating and electron-withdrawing groups can influence the stability of the pyran ring . This could imply that substituents on the 3,4-dihydro-2H-pyran-5-carboxylic acid molecule would similarly affect its stability and reactivity.
Scientific Research Applications
Crystallographic Analysis
The molecular structure of similar compounds like 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid has been elucidated using X-ray diffraction analysis. This helps in understanding the molecular configuration and potential interactions in various applications, including material science and pharmaceuticals (Kovalskyi et al., 2011).
Synthetic Chemistry
Enantiospecific synthesis of related compounds like 6-Ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic Acid demonstrates the chemical versatility of these compounds, important in developing specific molecular structures for use in various chemical applications (Deschenaux et al., 1989).
Polymer Chemistry
Studies involving the polyaddition of similar molecules like 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde have shown potential in creating new polymeric materials. These polymers can have various applications ranging from industrial to biomedical fields (Maślińska-Solich et al., 1995).
Antitumor Agents
Research into derivatives of Poly[3,4-dihydro-2H-pyran)-alt-(maleic acid)] has shown their potential as antitumor agents. This underscores the compound's significance in pharmaceutical research, particularly in cancer therapy (Han et al., 1990).
properties
IUPAC Name |
3,4-dihydro-2H-pyran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBCYYGVLHFYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547209 | |
Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyran-5-carboxylic acid | |
CAS RN |
40915-37-5 | |
Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40915-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-pyran-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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